N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide
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Overview
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a morpholine carboxamide moiety, which enhances its solubility and bioavailability.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyridazines, have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Morpholine Carboxamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with morpholine-4-carboxylic acid or its derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The triazolopyridazine ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated, carbonylated, or substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
- N-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
Uniqueness
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s solubility and ability to cross biological membranes, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-20-11-3-2-9-14-15-10(18(9)16-11)8-13-12(19)17-4-6-21-7-5-17/h2-3H,4-8H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUBXGXUZUDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)N3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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